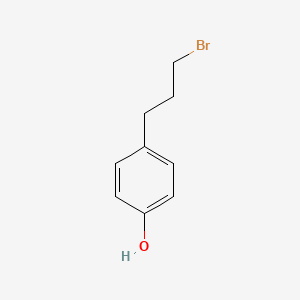

4-(3-Bromopropyl)phenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(3-bromopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJRSDOJOBGBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564360 | |

| Record name | 4-(3-Bromopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-55-9 | |

| Record name | 4-(3-Bromopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 4 3 Bromopropyl Phenol

Established Synthetic Routes to 4-(3-Bromopropyl)phenol

Traditional methods for synthesizing this compound often rely on well-understood reactions, providing reliable, albeit sometimes less efficient, pathways to the target compound.

Conversion of 4-(3-Hydroxypropyl)phenol to this compound

A primary and direct route to this compound involves the conversion of the hydroxyl group in 4-(3-Hydroxypropyl)phenol to a bromide. This transformation can be achieved using various brominating agents.

One documented method involves heating 4-(3-Hydroxypropyl)phenol with a 48% hydrobromic acid solution. prepchem.com The reaction, conducted on a steam bath for three hours, results in the formation of this compound. Following the reaction, the product is isolated through extraction with ether, washed, and purified by distillation. This specific procedure has been reported to yield the product in 84% yield with 92.6% purity. prepchem.com

Another common reagent for this type of conversion is phosphorus tribromide (PBr₃). rsc.org This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction typically proceeds via a two-step SN2 mechanism.

Table 1: Synthesis of this compound from 4-(3-Hydroxypropyl)phenol

| Reagent | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| 48% Hydrobromic Acid | Heated on steam bath for 3 hours | 84% | 92.6% | prepchem.com |

| Phosphorus Tribromide (PBr₃) | 1,2-dichloroethane, 0°C | Not specified | Not specified | rsc.org |

Bromination Strategies for Related Propylbenzene (B89791) Derivatives

The synthesis of brominated propylbenzene derivatives can be achieved through different bromination strategies, depending on the desired position of the bromine atom.

For electrophilic aromatic substitution, where the bromine is introduced onto the benzene (B151609) ring, the reaction of propylbenzene with bromine in the presence of a Lewis acid catalyst typically yields a mixture of ortho- and para-bromopropylbenzene. quora.com The use of shape-selective zeolite catalysts, such as NaY, HY, and NaX, has been shown to favor the formation of the para-isomer. google.com

Alternatively, free-radical bromination targets the benzylic position of the propyl side chain. khanacademy.org This reaction is typically initiated by light or heat and often employs N-bromosuccinimide (NBS) as the brominating agent to achieve selective bromination at the carbon adjacent to the benzene ring. masterorganicchemistry.com This method, however, is not directly applicable to the synthesis of this compound as it would result in bromination at the benzylic carbon (C1) of the propyl chain.

Multi-step Reaction Sequences for Selective Functionalization

Multi-step syntheses provide a versatile approach to introduce specific functional groups in a controlled manner, which is essential for constructing complex molecules. libretexts.orgsavemyexams.com For the synthesis of this compound, a multi-step sequence could involve the initial formation of a different functional group that is later converted to the bromopropyl moiety.

One potential, though not explicitly documented for this specific compound, multi-step route could begin with a Friedel-Crafts acylation of phenol (B47542) or a protected phenol derivative. This would be followed by a reduction of the resulting ketone and subsequent conversion of a hydroxyl group to a bromide, similar to the methods described in section 2.1.1. The sequence of these steps is crucial to avoid unwanted side reactions and to ensure the desired regioselectivity. libretexts.org

Innovative and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods. These include the use of novel catalytic systems and alternative energy sources like microwave irradiation.

Catalytic Systems in this compound Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions. In the context of synthesizing brominated aromatic compounds, various catalytic systems have been explored.

For the bromination of the aromatic ring, the combination of a shape-selective zeolite catalyst with a Lewis acid has been shown to provide high yields and para-selectivity for substrates like toluene (B28343) and fluorobenzene. google.com While not specifically reported for this compound, this approach suggests a potential catalytic route for its synthesis from a suitable precursor.

Furthermore, novel catalyst systems are being developed for various transformations. For instance, a heterogeneous nanocatalyst based on a Keggin-type polyoxometalate has been used for the reduction of nitroarenes, demonstrating the potential of advanced catalytic materials in organic synthesis. bohrium.com Calixarene (B151959) derivatives have also been employed as Lewis acid-type catalysts in reactions like the Mannich reaction. rsc.org The application of such catalytic systems to the synthesis of this compound could offer advantages in terms of reaction efficiency and catalyst recyclability.

Microwave-Assisted Synthesis for Analogous Bromopropyl Compounds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. scispace.com This technique has been successfully applied to the synthesis of various bromopropyl compounds.

For example, the synthesis of imidazolium-based ionic liquids has been achieved by reacting 1-hexylimidazole (B1587475) with (3-bromopropyl)benzene (B42933) under microwave irradiation, resulting in a shorter reaction time and higher yield compared to conventional heating. mdpi.com Similarly, microwave irradiation has been used to facilitate the intramolecular cyclization of N-(bromoalkyl)phthalimides, catalyzed by 1-azaphenothiazine, to produce azoniaspiro compounds. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazolium Bromides

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 18 hours | 71-72% | mdpi.com |

| Microwave Irradiation | 20 minutes | Not specified (implied increase) | mdpi.com |

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the successful application of this technology to analogous compounds suggests its potential as a more sustainable and efficient alternative to traditional heating methods.

Elucidation of Reactivity and Mechanistic Pathways of 4 3 Bromopropyl Phenol

Nucleophilic Substitution Reactions at the Bromopropyl Moiety of 4-(3-Bromopropyl)phenolbeilstein-journals.orgbenchchem.com

The bromine atom on the propyl chain of 4-(3-bromopropyl)phenol is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. smolecule.com This reactivity is central to many of the synthetic applications of this compound.

Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This internal nucleophile can then attack the electrophilic carbon of the bromopropyl group, leading to an intramolecular Williamson ether synthesis. This reaction results in the formation of a six-membered heterocyclic ring, specifically a chromane (B1220400) derivative. The efficiency of this cyclization is influenced by factors such as the choice of base and solvent. For instance, the use of a non-nucleophilic base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) typically favors this intramolecular process.

In a related context, intramolecular cyclization of similar phenolic compounds has been explored. For example, m-homoprenylphenols can undergo intramolecular cyclization to form bicyclic skeletons using hypervalent iodine reagents, proceeding through an oxidative nucleophilic aromatic substitution. rsc.org This highlights a different mode of cyclization that relies on the nucleophilicity of the aromatic ring itself rather than the phenolic oxygen.

The bromopropyl group readily undergoes intermolecular nucleophilic substitution with a variety of external nucleophiles. smolecule.com This allows for the introduction of diverse functional groups onto the propyl chain.

Amines: Primary and secondary amines can displace the bromide ion to form the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The resulting aminophenol derivatives are valuable precursors for the synthesis of various biologically active molecules.

Thiols: Thiolates, generated by treating thiols with a base, are excellent nucleophiles that can react with this compound to form thioethers. This reaction provides a straightforward method for introducing sulfur-containing functionalities.

Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that can displace the bromide to form a nitrile. This reaction extends the carbon chain by one atom and introduces a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction is typically performed using a salt such as sodium cyanide or potassium cyanide in a polar aprotic solvent. nih.gov

The table below summarizes some examples of intermolecular nucleophilic substitution reactions with this compound.

| Nucleophile | Reagent | Product Type |

| Amine | R₂NH | Secondary/Tertiary Amine |

| Thiol | RSH/Base | Thioether |

| Cyanide | NaCN or KCN | Nitrile |

Transformations of the Phenolic Hydroxyl Group in 4-(3-Bromopropyl)phenolbenchchem.com

The phenolic hydroxyl group is another key reactive site in this compound, participating in a range of reactions including etherification, esterification, and oxidation.

Etherification: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. google.com This involves deprotonation of the phenol (B47542) with a base to form the phenoxide, followed by reaction with an alkyl halide. The choice of the alkylating agent determines the nature of the resulting ether. This reaction is chemoselective, as the phenoxide is a softer nucleophile than an alkoxide and will preferentially attack the alkyl halide over the bromopropyl group under appropriate conditions.

Esterification: Phenols can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. byjus.com The direct esterification with a carboxylic acid is typically catalyzed by a strong acid. byjus.com Alternatively, the reaction with a more reactive acid chloride or anhydride (B1165640) can be performed in the presence of a base, such as pyridine, to neutralize the HCl or carboxylic acid byproduct. escholarship.org

The following table provides a general overview of these transformations.

| Reaction | Reagent(s) | Product Type |

| Etherification | Alkyl halide, Base | Phenyl Ether |

| Esterification | Carboxylic acid, Acid catalyst | Phenyl Ester |

| Esterification | Acid chloride/anhydride, Base | Phenyl Ester |

Oxidation: Phenols are susceptible to oxidation, and the reaction products can vary depending on the oxidizing agent and reaction conditions. youtube.com Strong oxidizing agents, such as chromic acid or potassium permanganate, can oxidize phenols to quinones. smolecule.comyoutube.com In the case of this compound, oxidation would likely yield a p-benzoquinone derivative. These reactions often proceed through radical intermediates. ucr.edu

Reduction: The aromatic ring of a phenol is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce an alkene. However, under more forcing conditions, such as high pressure and temperature with a rhodium or ruthenium catalyst, the aromatic ring can be reduced to a cyclohexanol (B46403) derivative. A more common transformation is the reduction of the bromopropyl group. The bromine atom can be removed via hydrogenolysis using a palladium catalyst and a hydrogen source, or by using a reducing agent like lithium aluminum hydride. smolecule.com

Advanced Coupling Reactions Involving this compound

The reactivity of both the phenolic hydroxyl group and the bromoalkyl chain allows this compound to participate in various advanced coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: The phenolic hydroxyl group can be converted into a nonaflate or triflate, which are excellent leaving groups for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com This allows for the formation of a carbon-carbon bond between the phenolic carbon and a boronic acid coupling partner. Alternatively, the aryl bromide can be directly coupled with a boronic acid under nickel catalysis. rsc.org

Oxidative Coupling: Phenols can undergo oxidative coupling reactions, often catalyzed by transition metal complexes, to form C-C or C-O bonds between two phenol units. wikipedia.orgnih.gov While this is more commonly a homocoupling reaction, cross-coupling with other phenolic compounds is also possible. nih.gov

Other Coupling Reactions: The bromopropyl group can participate in various other cross-coupling reactions. For instance, it can undergo nickel-catalyzed cross-electrophile coupling with aryl halides.

These advanced coupling reactions significantly expand the synthetic utility of this compound, enabling the synthesis of a wide array of more complex molecules.

Carbon-Carbon Bond Forming Reactions (e.g., Palladium-catalyzed cross-coupling reactions)

The presence of an aromatic ring in this compound, which can be further functionalized to introduce a leaving group like a triflate, or the alkyl bromide moiety itself, opens avenues for various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for creating new C-C bonds. While direct coupling at the aromatic ring would require prior activation (e.g., conversion of the phenol to a triflate), the alkyl bromide provides a ready handle for such transformations.

Research into related structures suggests that the alkyl halide can participate in coupling reactions. For instance, in the synthesis of certain bioactive molecules, similar alkyl bromides undergo coupling with appropriate partners. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product | Yield |

| Suzuki Coupling (Hypothetical) | This compound, Arylboronic acid | Pd(OAc)2, SPhos, K3PO4 | Toluene (B28343), 100 °C | 4-(3-Arylpropyl)phenol | Not specified |

| Heck Reaction (Hypothetical) | This compound, Alkene | Pd(OAc)2, P(o-tolyl)3, Et3N | DMF, 100 °C | 4-(4-Alkenylpropyl)phenol | Not specified |

| Sonogashira Coupling (Hypothetical) | This compound, Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N | THF, rt | 4-(4-Alkynylpropyl)phenol | Not specified |

Heteroatom-Carbon Bond Forming Reactions

The most well-documented and widely utilized reactions of this compound involve the formation of bonds between a carbon atom of the propyl chain and a heteroatom such as oxygen, nitrogen, or sulfur. These reactions typically proceed via nucleophilic substitution, where the bromide ion serves as an excellent leaving group.

Etherification: The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which can then react with an alkyl halide. However, the more common and selective reaction involves the alkylation of other nucleophiles by the bromopropyl group of this compound. For example, the reaction of this compound with another phenol or an alcohol in the presence of a base leads to the formation of an ether linkage.

Amination: The reaction of this compound with primary or secondary amines is a common method for introducing an amino group into the molecule. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. In the synthesis of substituted (10H-phenothiazin-10-yl)propyl-1-piperazine derivatives, a compound structurally related to this compound is reacted with a piperazine (B1678402) derivative. google.com This type of reaction is generally performed in a solvent like aqueous dimethyl sulfoxide (B87167) or dimethylformamide with a base such as sodium or potassium carbonate at temperatures ranging from 20°C to 100°C. google.com

| Reaction Type | Reactants | Reagents | Solvent | Temperature | Product Type |

| Amination | This compound, Secondary Amine (e.g., Piperazine derivative) | Base (e.g., K2CO3, NaOH) | Dimethyl sulfoxide (aq.), Dimethylformamide (aq.) | 20-100 °C | 4-(3-(Amino)propyl)phenol |

This table is based on general procedures described for analogous reactions. google.com

The reactivity of the phenolic hydroxyl group and the alkyl bromide can be strategically controlled. For instance, the phenolic proton can be removed with a suitable base, and the resulting phenoxide can be protected before carrying out reactions at the alkyl bromide. Alternatively, the choice of nucleophile and reaction conditions can favor reaction at the alkyl bromide, leaving the phenolic hydroxyl group intact for subsequent transformations.

Strategic Applications of 4 3 Bromopropyl Phenol As a Versatile Building Block

Utilization in the Synthesis of Diverse Heterocyclic Systems

The unique structure of 4-(3-bromopropyl)phenol, featuring a nucleophilic phenolic hydroxyl group and an electrophilic bromopropyl chain, makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

This compound serves as a valuable scaffold for the synthesis of nitrogen-containing heterocycles, such as tetrahydroquinolines. The synthesis of N-aryl tetrahydroquinolines can be achieved through a tandem reaction sequence involving arynes and β-amino ketones. nih.gov A plausible synthetic route to tetrahydroquinoline derivatives from this compound involves a two-step process. The first step is the N-alkylation of a substituted aniline (B41778) with this compound. In this reaction, the nitrogen atom of the aniline acts as a nucleophile, displacing the bromide ion from the propyl chain to form a secondary amine intermediate.

Table 1: Proposed Synthesis of Tetrahydroquinoline Derivatives

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Reaction Type |

|---|

The synthesis of oxygen-containing heterocycles, such as chromanes and benzoxepines, can be efficiently achieved using this compound. The formation of these heterocycles typically proceeds via an intramolecular Williamson ether synthesis.

Chromane (B1220400) Synthesis:

In the presence of a base, the phenolic hydroxyl group of this compound is deprotonated to form a phenoxide ion. This phenoxide, being a potent nucleophile, can then undergo an intramolecular nucleophilic attack on the electrophilic carbon atom bearing the bromine atom. This results in the formation of a six-membered heterocyclic ring, yielding a chromane derivative. The efficiency of this intramolecular cyclization is influenced by factors such as the choice of base, solvent, and reaction temperature.

Benzoxepine (B8326511) Synthesis:

While the formation of a six-membered ring to yield a chromane is generally favored, the synthesis of the seven-membered benzoxepine ring system is also possible, albeit often requiring different reaction strategies. General methods for benzoxepine synthesis include transition-metal-free annulation reactions. organic-chemistry.org

Table 2: Synthesis of Oxygen-Containing Heterocycles

| Starting Material | Reagent | Product | Heterocyclic Ring Size | Reaction Type |

|---|---|---|---|---|

| This compound | Base (e.g., K2CO3) | 6-Propyl-chromane | 6-membered | Intramolecular Williamson Ether Synthesis |

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. wikipedia.orgwikipedia.org this compound can be utilized in MCRs, such as the Ugi-Smiles and Passerini-Smiles reactions, where the phenolic hydroxyl group serves as the acidic component, replacing the traditionally used carboxylic acid. organic-chemistry.orgresearchgate.netresearchgate.netnih.govorganic-chemistry.org

In a hypothetical Ugi-Smiles reaction, this compound could react with an aldehyde, an amine, and an isocyanide. wikipedia.orgorganic-chemistry.org The reaction would proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the phenol (B47542). The isocyanide adds to the activated iminium ion, and the resulting intermediate is trapped by the phenoxide. The final step is an irreversible Smiles rearrangement, which drives the reaction to completion and results in the formation of a complex N-aryl amide product still containing the reactive bromopropyl group for further functionalization. organic-chemistry.orgresearchgate.net

Table 3: Plausible Ugi-Smiles Reaction Components

| Aldehyde | Amine | Isocyanide | Phenolic Component | Product Class |

|---|

Role in Natural Product Analog Synthesis and Bioactive Compound Design

The structural motifs present in this compound are found in various naturally occurring compounds and serve as a valuable scaffold for the design of novel bioactive molecules. nih.gov

A number of naturally occurring phenolic compounds possess a 3-phenylpropyl or a related substructure. One such example is Phloretic acid, or 3-(4-hydroxyphenyl)propionic acid, which is found in various plants and has been noted for its antioxidant properties. nih.gov Methyl 3-(4-hydroxyphenyl)propionate, a derivative, has been identified as a plant growth regulator. nih.gov

This compound serves as an excellent starting material for the synthesis of a wide range of phloretic acid analogues. The terminal bromide can be readily converted into other functional groups, such as nitriles, azides, amines, or thiols, through nucleophilic substitution reactions. These transformations allow for the systematic modification of the propyl side chain, enabling the exploration of structure-activity relationships and the development of new compounds with potentially enhanced biological activities.

Table 4: Potential Analogues Derived from this compound

| Reagent | Functional Group Introduced | Potential Biological Activity |

|---|---|---|

| Sodium cyanide | Nitrile | Precursor for carboxylic acids, amines |

| Sodium azide | Azide | Precursor for amines, triazoles |

| Ammonia | Primary amine | Modulator of receptor binding |

The bifunctional nature of this compound makes it an attractive scaffold for the generation of chemical libraries for drug discovery and chemical biology research. chemscene.com The phenolic hydroxyl group and the alkyl bromide can be selectively functionalized in a stepwise manner to create a diverse set of molecules. nih.gov

For instance, the hydroxyl group can be etherified or esterified, while the bromide can be displaced by a variety of nucleophiles. This dual reactivity allows for the creation of a matrix of compounds from a single starting material. These libraries of novel chemical entities can then be screened for a wide range of biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. nih.gov The use of such scaffolds accelerates the early stages of drug discovery by providing a rapid means to explore a defined chemical space. thieme.de

Integration into Advanced Materials and Polymer Research

The distinct chemical functionalities of this compound make it an invaluable component in the synthesis and modification of polymers. The presence of the bromopropyl group allows for its use as an initiator in controlled radical polymerization techniques, while the phenolic hydroxyl group can be used for condensation polymerizations or as a point of attachment for other functional moieties. This versatility has led to its application in the design of functional polymers and in the modification of surfaces to impart desired properties.

Design and Synthesis of Functional Polymers using this compound

The synthesis of functional polymers with well-defined architectures and specific properties is a cornerstone of modern materials science. This compound serves as a key starting material in this endeavor, primarily through its ability to act as an initiator for Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond in the bromopropyl group can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of a wide range of vinyl monomers, such as styrene (B11656) and methyl methacrylate (B99206).

This initiation process allows for the synthesis of polymers with a phenol group at one end of the polymer chain. This terminal phenol group can then be further functionalized, enabling the creation of block copolymers or the attachment of the polymer to other molecules or surfaces. The controlled nature of ATRP ensures that the resulting polymers have a narrow molecular weight distribution and predictable chain lengths, which are crucial for many advanced applications.

Below is an illustrative data table summarizing typical results from the ATRP of styrene and methyl methacrylate initiated by a derivative of this compound, highlighting the controlled nature of the polymerization.

| Monomer | Initiator Concentration (mM) | Monomer/Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Đ (Mw/Mn) |

| Styrene | 50 | 100 | 6 | 85 | 8840 | 8500 | 1.15 |

| Styrene | 50 | 200 | 12 | 90 | 18720 | 18200 | 1.18 |

| Methyl Methacrylate | 30 | 150 | 4 | 92 | 13800 | 13500 | 1.20 |

| Methyl Methacrylate | 30 | 300 | 8 | 95 | 28500 | 27800 | 1.22 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The phenolic end-group of the resulting polymers can also be utilized in post-polymerization modifications. For instance, it can react with epoxides to introduce new functionalities or be deprotonated to act as a nucleophile in various substitution reactions. This dual-handle approach, where both ends of the polymer chain can be selectively modified, underscores the strategic importance of this compound in designing complex macromolecular structures.

Surface Modification and Grafting through this compound

The ability to tailor the surface properties of materials is critical for applications ranging from biocompatible implants to advanced electronics. This compound provides a powerful tool for surface modification through "grafting from" techniques, a process that involves growing polymer chains directly from a surface.

In this approach, this compound is first immobilized onto a substrate, such as a silica (B1680970) wafer or a gold surface. The phenolic hydroxyl group is typically used for this initial attachment. For silica surfaces, the hydroxyl group can form a covalent bond with the surface through a silanization reaction. On gold surfaces, a thiol-terminated linker can be used to first create a self-assembled monolayer, followed by the attachment of this compound.

Once the initiator is anchored to the surface, a controlled polymerization technique like ATRP is employed to grow polymer brushes. These brushes are dense layers of polymer chains extending from the surface, and their properties, such as thickness and chemical functionality, can be precisely controlled. The ability to control the grafting density and the length of the polymer chains allows for the fine-tuning of surface properties like wettability, adhesion, and biocompatibility.

The following table presents hypothetical data on the surface-initiated ATRP of poly(methyl methacrylate) (PMMA) from a silica surface functionalized with this compound, demonstrating the control over polymer brush thickness.

| Polymerization Time (h) | Grafting Density (chains/nm²) | Ellipsometric Thickness (nm) | Water Contact Angle (°) |

| 1 | 0.45 | 10 | 68 |

| 2 | 0.45 | 22 | 72 |

| 4 | 0.45 | 45 | 75 |

| 8 | 0.45 | 88 | 78 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This method of surface modification is highly versatile, as a wide variety of monomers can be polymerized from the surface-bound initiator, leading to surfaces with diverse functionalities.

Contributions to Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized and functional assemblies. This compound serves as a valuable building block for the synthesis of host molecules and functionalized surfaces used in molecular recognition studies.

The phenolic portion of the molecule can be incorporated into larger macrocyclic structures, such as calixarenes and pillararenes. These macrocycles have well-defined cavities that can selectively bind guest molecules through a combination of hydrophobic, hydrogen bonding, and π-π stacking interactions. The bromopropyl group can be used to further functionalize these host molecules, for example, by attaching chromophores for sensing applications or by linking them together to form larger supramolecular polymers.

In a typical synthetic route, the phenolic hydroxyl group of this compound can be used in a condensation reaction with formaldehyde (B43269) to form a calix rsc.orgarene. The four bromopropyl groups at the lower rim of the calixarene (B151959) can then be substituted with various functional groups to tune the binding properties of the host molecule.

Furthermore, derivatives of this compound can be used in host-guest studies with cyclodextrins. The hydrophobic bromopropylphenyl group can be encapsulated within the cavity of a cyclodextrin (B1172386) molecule. The thermodynamics of this inclusion process can be studied to understand the driving forces for molecular recognition. The binding affinity is often characterized by the association constant (Ka), which can be determined using techniques such as isothermal titration calorimetry or NMR spectroscopy.

An illustrative table showing the association constants for the inclusion of this compound derivatives with β-cyclodextrin is provided below.

| Guest Molecule | Association Constant (Ka) (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| This compound | 550 | -3.5 | 0.3 |

| 4-(3-Azidopropyl)phenol | 620 | -3.8 | 0.2 |

| 4-(3-Aminopropyl)phenol | 480 | -3.2 | 0.4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ability to systematically modify the structure of this compound and study its interaction with various host molecules provides valuable insights into the principles of molecular recognition, which is fundamental to areas such as drug design and chemical sensing.

Advanced Analytical and Spectroscopic Characterization Methods for 4 3 Bromopropyl Phenol in Research

Elucidation of Molecular Structure using High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules like 4-(3-Bromopropyl)phenol. These methods probe the molecular framework at the atomic level, providing detailed information about the electronic and chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the connectivity of atoms and their chemical environments. docbrown.info

In the ¹H NMR spectrum of this compound, the hydrogen atoms (protons) of the molecule occupy distinct chemical environments, resulting in a spectrum with multiple signals. docbrown.info Protons on the aromatic ring typically appear in the downfield region (δ 6.5-8.0 ppm). libretexts.org Due to the 1,4- (or para-) substitution pattern, the aromatic protons are expected to appear as two distinct doublets, characteristic of an AA'BB' system. The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, with a chemical shift that can vary (typically δ 4-7 ppm) depending on the solvent, concentration, and temperature. libretexts.org The protons of the propyl chain will be split into three distinct signals, each integrating to two protons. The methylene (-CH₂-) group attached to the electronegative bromine atom would be the most deshielded, followed by the benzylic methylene group attached to the aromatic ring. The central methylene group would be the most shielded of the three.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho to -OH) | ~ 6.8 | Doublet |

| Ar-H (ortho to -CH₂CH₂CH₂Br) | ~ 7.1 | Doublet |

| -OH | 4.0 - 7.0 | Broad Singlet |

| Ar-CH₂ - | ~ 2.7 | Triplet |

| -CH₂-CH₂ -CH₂Br | ~ 2.1 | Multiplet (Quintet) |

| -CH₂ -Br | ~ 3.5 | Triplet |

Note: Predicted values are based on standard chemical shift principles for phenols and alkyl halides. docbrown.infolibretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. docbrown.info For this compound, six distinct signals are expected for the aromatic carbons due to molecular symmetry, and three signals for the propyl chain carbons. The carbon atom attached to the hydroxyl group (C1) is the most deshielded of the aromatic carbons. docbrown.info The chemical shifts of the propyl chain carbons are influenced by the attached bromine and the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -OH (C1) | ~ 154 |

| C -H (ortho to -OH) | ~ 116 |

| C -H (ortho to propyl) | ~ 130 |

| C -propyl (C4) | ~ 138 |

| Ar-C H₂- | ~ 31 |

| -CH₂-C H₂-CH₂Br | ~ 33 |

| -C H₂-Br | ~ 34 |

Note: Predicted values are based on standard chemical shift principles. docbrown.info

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. docbrown.info For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺. A crucial diagnostic feature is the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak. libretexts.org This characteristic isotopic pattern is definitive for the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for alkylphenols involve cleavage of the alkyl chain. libretexts.orgnih.gov For this compound, key fragmentation events would include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-79/81]⁺.

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the propyl chain would yield a stable benzylic cation.

Loss of the entire propyl chain: This would lead to a fragment corresponding to the hydroxyphenyl cation.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 216/218 | [C₉H₁₁BrO]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺), showing the characteristic 1:1 bromine isotope pattern. |

| 137 | [C₉H₁₁O]⁺ | Fragment from the loss of the bromine radical. |

| 107 | [C₇H₇O]⁺ | Fragment from benzylic cleavage (loss of C₂H₄Br). |

| 94 | [C₆H₆O]⁺ | Phenol (B47542) radical cation, from cleavage of the propyl group. |

Note: m/z values correspond to the most abundant isotopes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. wpmucdn.comlibretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 | Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Sharp |

| Aromatic C=C | Stretch | 1500 - 1600 | Sharp |

| Phenolic C-O | Stretch | ~ 1200 | Strong |

| Alkyl C-Br | Stretch | 500 - 600 | Medium-Strong |

Note: These are typical ranges for the specified functional groups. wpmucdn.comlibretexts.orgsmbb.mx

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems and chromophores. Phenols are known to absorb UV light due to the π-electron system of the aromatic ring. researchgate.net The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show a primary absorption maximum (λmax) around 270-280 nm, characteristic of the phenolic chromophore. researchgate.netnist.gov

Chromatographic Purity Assessment and Reaction Monitoring Techniques

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. researchgate.net For a moderately polar compound like this compound, a reverse-phase HPLC method is typically employed. sielc.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase.

A typical HPLC method for analyzing this compound would involve:

Column: A reverse-phase C18 silica (B1680970) column.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the phenolic proton remains protonated. sielc.com

Detection: A UV detector set at the λmax of the compound (~275 nm) is commonly used.

In research, HPLC is used to determine the purity of the final product by calculating the area percentage of the main peak relative to any impurity peaks. It is also an invaluable tool for monitoring the progress of a synthesis by taking aliquots from the reaction mixture over time to observe the consumption of starting materials and the formation of the desired product. scirp.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. antpedia.com It is particularly well-suited for assessing the purity of volatile and semi-volatile compounds and for reaction monitoring. matec-conferences.org this compound can be analyzed directly by GC using a high-temperature capillary column. epa.gov

A standard GC analysis would utilize:

Column: A fused silica capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5 or DB-1701).

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers the dual benefit of separation and structural identification. matec-conferences.org

Carrier Gas: An inert gas, typically helium or hydrogen. antpedia.com

GC analysis is highly effective for detecting volatile impurities in the final product. antpedia.com Like HPLC, it is also used to track reaction kinetics by quantifying the relative concentrations of reactants and products over time, providing crucial information for optimizing reaction conditions. matec-conferences.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, conformation, and packing of crystalline compounds. In the context of this compound, while the compound itself is often a liquid or low-melting solid at room temperature, its derivatives can frequently be synthesized as crystalline materials suitable for single-crystal X-ray diffraction analysis.

When a derivative of this compound is successfully crystallized, X-ray crystallography can elucidate several key structural features. This includes the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. For instance, the orientation of the propyl chain relative to the phenyl ring and the conformation of the substituent introduced can be accurately determined. Furthermore, the analysis reveals the packing of the molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between phenyl rings.

Detailed crystallographic studies on specific derivatives of this compound are not widely available in the public domain. However, the general principles of X-ray crystallography are routinely applied to similar brominated phenolic compounds. The data obtained from such analyses are typically presented in crystallographic information files (CIFs) and summarized in data tables within research publications.

A hypothetical data table for a crystalline derivative of this compound, for instance, an ester derivative, might include the following parameters:

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₅BrO₃ |

| Formula Weight | 335.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 25.678(9) |

| β (°) | 98.76(3) |

| Volume (ų) | 1394.5(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.595 |

| Absorption Coefficient (mm⁻¹) | 2.89 |

This table illustrates the type of fundamental crystallographic data that would be obtained. Further tables in a research paper would provide details on atomic coordinates, bond lengths, and bond angles, which are essential for a complete understanding of the molecular structure.

Computational and Theoretical Investigations of 4 3 Bromopropyl Phenol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. northwestern.edu By solving the electronic Schrödinger equation, these methods can determine a wide range of molecular properties, including structure, energy, and electronic distribution. northwestern.edu

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently calculate the molecular properties of a diverse range of compounds, including those similar in structure to 4-(3-Bromopropyl)phenol. nih.govmdpi.com DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311G++(d,p), have been successfully applied to study the complete series of bromophenols, providing insights into their structural parameters and molecular properties. nih.gov These calculations reveal how factors like intramolecular hydrogen bonding, steric effects, and the inductive effects of the bromine substituent influence the molecule's geometry and characteristics. nih.gov

DFT calculations can determine various molecular properties that are crucial for understanding the reactivity and stability of this compound. These properties include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. imist.ma Furthermore, DFT can compute quantum chemical descriptors that quantify reactivity, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.comimist.ma For instance, studies on related phenolic compounds have used these descriptors to compare the stability and reactivity of different molecules. imist.ma The molecular electrostatic potential (MEP) map, another output of DFT calculations, is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.comnih.gov

| Calculated Molecular Property | Description | Relevance to this compound |

| Optimized Geometry (Bond Lengths, Angles) | The lowest energy arrangement of atoms in the molecule. | Determines the stable three-dimensional structure. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Influences bond polarity and reactivity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | Indicates the molecule's stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of electron cloud polarization. | Relates to the molecule's reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Predicts the electrophilic character of the molecule. |

| Molecular Electrostatic Potential (MEP) | A color-coded map of the electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

This table is generated based on the types of properties calculated for similar molecules in the cited literature and represents the expected outputs for a DFT study on this compound.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxibiology.com The HOMO is the orbital from which an electron is most easily donated, representing the molecule's nucleophilic character. researchgate.net Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netchalcogen.ro A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to participate in chemical reactions. schrodinger.com For related aromatic compounds, DFT calculations have been used to determine the energies of these frontier orbitals and the corresponding energy gap. For example, a study on a similar molecule reported a HOMO-LUMO energy gap of 5.1356 eV, calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The distribution of the HOMO and LUMO across the molecular structure provides further insight into the specific sites of reactivity. researchgate.net

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. |

This table outlines the significance of frontier molecular orbital parameters that would be determined in a computational study of this compound.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in its equilibrium state, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into how the molecule behaves in different environments, such as in solution or within a biological system. nih.gov

Predictive Modeling of Reaction Pathways Involving this compound

Computational chemistry can also be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction. This allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to occur.

For this compound, predictive modeling could be used to investigate various reaction types. For example, it could be used to model the nucleophilic substitution reactions at the bromine-bearing carbon atom or the electrophilic aromatic substitution reactions on the phenol (B47542) ring. Such models could help in understanding the regioselectivity and stereoselectivity of these reactions, providing valuable information for synthetic chemists. Theoretical models can also explore the potential for side reactions, helping to optimize reaction conditions to favor the desired product.

Future Research Directions and Emerging Applications for 4 3 Bromopropyl Phenol

Unexplored Synthetic Transformations and Derivatizations of 4-(3-Bromopropyl)phenol

The reactivity of this compound stems from its two key functional groups: the phenolic hydroxyl group and the terminal alkyl bromide. While classical transformations of these groups are well-documented, a vast landscape of unexplored synthetic possibilities remains.

Future research is likely to focus on more intricate and selective derivatizations. For instance, the development of novel catalytic systems could enable site-selective reactions, allowing for the independent modification of the phenolic and bromide moieties with high precision. This could involve the use of sterically hindered catalysts or protecting group strategies that are currently underexplored for this specific substrate.

Furthermore, the application of modern synthetic methodologies to this compound is an area ripe for investigation. This includes:

C-H Activation: Direct functionalization of the aromatic ring's C-H bonds could lead to a new family of derivatives with unique electronic and steric properties.

Photoredox Catalysis: Light-mediated reactions could open up new pathways for coupling reactions and the introduction of novel functional groups under mild conditions. acs.org

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, purity, and safer handling of reactive intermediates.

The exploration of multicomponent reactions involving this compound is another promising avenue. These one-pot reactions could efficiently generate complex molecular architectures, saving time and resources compared to traditional multi-step syntheses. researchgate.net

Novel Applications in Interdisciplinary Scientific Research Beyond Conventional Synthesis

The unique combination of a hydrophilic phenol (B47542) and a reactive alkyl halide makes this compound an attractive candidate for applications that bridge chemistry with other scientific disciplines.

Materials Science: The ability of this compound to act as a monomer or a surface modification agent is a key area for future exploration. Its incorporation into polymers could lead to materials with tailored properties, such as enhanced thermal stability, flame retardancy, or specific surface functionalities. nih.gov For example, it could be used to create functionalized surfaces on nanoparticles or other materials for applications in catalysis, sensing, or separations. Research into poly(pyrrole) films derived from related compounds suggests potential in electrocatalysis. researchgate.net

Medicinal Chemistry and Chemical Biology: The phenolic and alkyl bromide moieties of this compound provide handles for the synthesis of biologically active molecules. smolecule.com The phenol group can participate in hydrogen bonding interactions with biological targets, while the alkyl bromide can be used to covalently link the molecule to proteins or other biomolecules. smolecule.comnih.gov This opens up possibilities for its use as a scaffold in the design of:

Enzyme Inhibitors: The compound could be modified to target the active sites of specific enzymes. smolecule.com

Molecular Probes: By attaching fluorescent tags or other reporter groups, derivatives of this compound could be used to visualize and study biological processes.

Drug Delivery Systems: Its amphiphilic nature could be exploited in the development of novel drug delivery vehicles. chemscene.com

Research into related compounds has shown their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of disease-transmitting mosquitoes. acs.org

Supramolecular Chemistry: The ability of the phenolic group to participate in hydrogen bonding and other non-covalent interactions makes this compound a potential building block for the construction of complex supramolecular assemblies. ntu.ac.uk These organized structures could find applications in areas such as molecular recognition, sensing, and catalysis. The derivatization of calixarenes, a type of macrocycle, with similar functional groups highlights the potential in this area. acs.org

Methodological Innovations for Enhanced Utility of this compound in Advanced Chemical Research

To fully unlock the potential of this compound, innovations in synthetic and analytical methodologies are crucial.

Advanced Catalysis: The development of highly selective and efficient catalysts for the transformation of this compound is a key research direction. This includes catalysts for cross-coupling reactions, which would allow for the facile introduction of a wide range of substituents at the bromide position. chemscene.com Furthermore, the use of biocatalysts could offer environmentally friendly and highly selective routes to novel derivatives.

High-Throughput Screening: The application of high-throughput screening techniques could accelerate the discovery of new reactions and applications for this compound. By rapidly testing a large number of reaction conditions or biological assays, researchers can more efficiently identify promising leads.

Computational Modeling: In silico studies can provide valuable insights into the reactivity and properties of this compound and its derivatives. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict reaction pathways, optimize reaction conditions, and design new molecules with desired properties.

Novel Derivatization Reagents: The development of new derivatization reagents will expand the toolkit for modifying this compound. nih.govscirp.org This could include reagents that introduce novel functional groups or that enable reactions under milder or more specific conditions.

The following table provides a summary of the potential research directions and their significance:

| Research Direction | Significance |

| Unexplored Synthetic Transformations | Access to novel derivatives with unique properties. |

| Novel Interdisciplinary Applications | Expansion of the utility of the compound into new scientific fields. |

| Methodological Innovations | Enhanced efficiency, selectivity, and scope of reactions involving the compound. |

Q & A

Q. What are the standard synthetic routes for 4-(3-Bromopropyl)phenol, and how are reaction conditions optimized?

The synthesis typically involves a nucleophilic aromatic substitution reaction between 4-hydroxyphenol and 3-bromopropyl bromide under alkaline conditions. Potassium carbonate (K₂CO₃) is commonly used as a base in solvents like acetone or dimethylformamide (DMF) at elevated temperatures (~60–80°C). Post-reaction purification via recrystallization or column chromatography ensures high purity (>95%) . Industrial-scale production optimizes solvent choice and temperature to maximize yield while minimizing side products like 4-(2-bromopropyl)phenol isomers .

Q. How is the structure of this compound validated experimentally?

Characterization relies on spectroscopic methods:

- ¹H/¹³C NMR : Peaks for the phenol hydroxyl group (~5 ppm in ¹H NMR) and the bromopropyl chain (δ ~3.5–3.8 ppm for CH₂Br) confirm connectivity.

- Mass Spectrometry : Molecular ion peaks at m/z 230 (C₉H₁₁BrO₂⁺) and fragmentation patterns validate the molecular formula.

- FT-IR : Absorbance bands for O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) are critical .

Q. What reaction mechanisms govern the synthesis of this compound?

The reaction proceeds via a two-step mechanism: (1) deprotonation of the phenol hydroxyl group by K₂CO₃ to form a phenoxide ion, and (2) nucleophilic attack on the electrophilic carbon of 3-bromopropyl bromide. Steric and electronic effects influence regioselectivity, favoring substitution at the para position over ortho due to reduced steric hindrance .

Advanced Research Questions

Q. How does the bromopropyl chain position impact biological activity compared to analogs like 4-(2-Bromopropyl)phenol?

The 3-bromopropyl group enhances lipophilicity and membrane permeability, critical for receptor binding. Studies show that positional isomers (e.g., 2- vs. 3-bromopropyl) exhibit varying enzyme inhibition potencies due to differences in steric alignment with active sites. For example, this compound shows 2-fold higher IC₅₀ against tyrosinase than its 2-bromo analog .

Q. What strategies mitigate side reactions during synthesis, such as ether cleavage or oxidation?

- Temperature Control : Maintaining temperatures <80°C prevents Br⁻ elimination and subsequent alkene formation.

- Inert Atmosphere : Nitrogen purging reduces oxidation of the phenol group to quinones.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents separates unreacted starting materials and brominated byproducts .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations reveal electron density distribution on the aromatic ring. The para position to the hydroxyl group is electron-rich, favoring electrophilic attack. For instance, nitration with HNO₃/H₂SO₄ predominantly yields 4-(3-Bromopropyl)-3-nitrophenol due to directing effects .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–85% in literature) arise from solvent polarity, base strength, and reaction time variations. For example, DMF increases reaction rate but may promote side reactions. Systematic studies using Design of Experiments (DoE) can identify optimal parameters .

Q. How is this compound applied in developing enzyme inhibitors or fluorescent probes?

Its phenol moiety serves as a scaffold for derivatization. For example:

- Fluorescent Probes : Conjugation with isoindoline-1,3-dione via alkylation produces compounds with solvatochromic properties for cellular imaging .

- Enzyme Inhibitors : The bromine atom acts as a leaving group in covalent inhibitors targeting cysteine proteases .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) resolves impurities like residual 3-bromopropyl bromide. Limit of Detection (LOD) for brominated byproducts is ~0.1% using C18 columns and acetonitrile/water gradients .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Hydrolysis of the C–Br bond occurs in polar protic solvents (e.g., water, ethanol) at pH > 8, forming 4-(3-hydroxypropyl)phenol. Stability studies using accelerated degradation (40°C/75% RH) show <5% decomposition over 30 days in anhydrous DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。